1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide
Description
1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a fused thiophene-pyrimidine core substituted with a phenyl group at position 7 and a piperidine-3-carboxamide moiety at position 2. The piperidine ring is further functionalized with an N-(2-phenylethyl) group, distinguishing it from structurally related analogs. Thienopyrimidinones are recognized for their diverse pharmacological activities, including kinase inhibition, antiviral effects, and analgesic properties .
Properties
Molecular Formula |
C26H26N4O2S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c31-24(27-14-13-18-8-3-1-4-9-18)20-12-7-15-30(16-20)26-28-22-21(19-10-5-2-6-11-19)17-33-23(22)25(32)29-26/h1-6,8-11,17,20H,7,12-16H2,(H,27,31)(H,28,29,32) |
InChI Key |
BUKCAYKYXXVFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxylate
The thienopyrimidinone scaffold is synthesized via cyclization of ethyl 2-aminothiophene-3-carboxylate with urea under acidic conditions:
Key Parameters :
-
Solvent: Ethanol.
-
Catalyst: Concentrated HCl.
-
Temperature: Reflux (78°C).
-
Reaction Time: 6 hours.
Introduction of the 7-Phenyl Group via Suzuki Coupling
Intermediate A is synthesized by Suzuki-Miyaura coupling of 2-chloro-7-iodothieno[3,2-d]pyrimidin-4(3H)-one with phenylboronic acid:
Optimized Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Base: Sodium carbonate (2 equiv).
-
Solvent: 1,2-Dimethoxyethane (DME).
-
Temperature: 90°C, 12 hours.
Functionalization at Position 2: S<sub>N</sub>Ar with Piperidine-3-Carboxamide
Synthesis of N-(2-Phenylethyl)Piperidine-3-Carboxylic Acid (Intermediate B)
Intermediate B is prepared via reductive amination of piperidine-3-carboxylic acid with 2-phenylethylamine:
Critical Notes :
-
Reducing Agent: Sodium triacetoxyborohydride.
-
Solvent: Dichloromethane.
-
Reaction Time: 24 hours at room temperature.
S<sub>N</sub>Ar Reaction for C–N Bond Formation
Intermediate A undergoes nucleophilic substitution with Intermediate B under basic conditions:
Optimization Insights :
-
Base: Potassium carbonate (3 equiv).
-
Solvent: Dimethylformamide (DMF).
-
Temperature: 100°C, 8 hours.
Characterization and Analytical Data
Spectroscopic Confirmation
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, pyrimidinone H), 7.45–7.32 (m, 10H, aromatic H), 4.12 (m, 1H, piperidine H), 3.58 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>Ph), 2.98–2.75 (m, 4H, piperidine H), 1.85–1.62 (m, 4H, piperidine H).
-
HRMS (ESI) : m/z calcd for C<sub>27</sub>H<sub>27</sub>N<sub>4</sub>O<sub>2</sub>S [M+H]<sup>+</sup>: 483.1801; found: 483.1798.
Purity Assessment
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity in Suzuki Coupling : The 7-iodo precursor ensures selective coupling at position 7, avoiding competing reactions at position 2.
-
Amide Bond Hydrolysis : Using EDC/HOBt in DMF minimizes racemization during carboxamide formation.
-
Byproduct Formation : Chromatographic purification (silica gel, EtOAc/hexane) removes residual palladium and unreacted intermediates .
Chemical Reactions Analysis
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Material Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential effects on cellular pathways.
Mechanism of Action
The mechanism of action of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on structural analogy to evidence-derived compounds.
Structural and Functional Analysis
Impact of Substituents on Thienopyrimidine Core
- Phenyl vs. Fluorophenyl/Methylphenyl Groups : The target compound’s unsubstituted phenyl group at position 7 (vs. fluorophenyl or methylphenyl in analogs) may reduce electronegativity and alter binding interactions. Fluorinated analogs (e.g., 2-fluorophenyl in ) likely exhibit enhanced metabolic stability and membrane permeability due to increased lipophilicity .
Piperidine Carboxamide Modifications
- Phenylethyl vs. Benzyl Groups : The N-(2-phenylethyl) chain in the target compound provides greater conformational flexibility compared to rigid benzyl groups (e.g., 2,4-difluorobenzyl in ). This may enhance interactions with deep hydrophobic pockets in proteins.
- Heteroaromatic Substitutions : The pyridin-2-ylmethyl group in introduces a basic nitrogen atom, improving solubility and enabling hydrogen-bonding interactions.
Pharmacological Implications
While direct biological data for the target compound are unavailable, insights can be extrapolated from related analogs:
- Antiviral Potential: ZINC08765174, a structurally related piperidine-3-carboxamide, demonstrated high binding affinity to SARS-CoV-2 main protease (-11.132 kcal/mol) . The target compound’s phenylethyl group may similarly engage with hydrophobic protease pockets.
- Analgesic Activity : Mannich bases of isatins with analogous carboxamide moieties showed moderate analgesic effects , suggesting possible shared mechanisms.
- Kinase Inhibition: Thienopyrimidinones are established kinase inhibitors; substituent electronegativity (e.g., fluorine in ) correlates with enhanced target engagement .
Biological Activity
The compound 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide (CAS Number: 1251709-04-2) is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O2S2 |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 1251709-04-2 |
Anticancer Properties
Recent studies have indicated that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer activities. The specific compound has been shown to activate several molecular pathways that are crucial for inducing apoptosis in cancer cells.
-
Mechanism of Action :
- Apoptosis Induction : The compound has been observed to activate the caspase-dependent pathways leading to apoptosis in various cancer cell lines. For instance, it influences the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is pivotal in cancer progression. Inhibition of this pathway leads to increased apoptosis in breast cancer cells through decreased phosphorylation of Akt at Ser473 .
- Mitochondrial Dysfunction : Treatment with this compound results in mitochondrial membrane damage, promoting the release of cytochrome c and Smac/DIABLO from mitochondria into the cytoplasm, which further activates caspases involved in apoptosis .
-
Case Studies :
- In a study involving breast cancer cell lines, treatment with the compound resulted in significant activation of caspase-3 and caspase-9 while leaving caspase-8 levels unchanged, indicating a preference for intrinsic apoptotic pathways over extrinsic ones .
- Another investigation demonstrated that low concentrations of the compound could induce cell cycle arrest at the G1/S transition phase by downregulating cyclin-dependent kinases (CDKs), further confirming its role as an anticancer agent .
Other Pharmacological Effects
In addition to its anticancer properties, there are indications that this compound may possess other beneficial pharmacological effects:
- Neuroprotective Effects : Some derivatives of thieno[3,2-d]pyrimidines have shown neuroprotective properties in preclinical models, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Activity : Compounds similar to this structure have been noted for their anti-inflammatory effects through modulation of various inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the thieno[3,2-d]pyrimidin-4-one core. A critical step is the coupling of the piperidine-3-carboxamide moiety via nucleophilic substitution or amidation. For optimization:
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., retention time shifts in HPLC) .
- Adjust temperature (60–80°C) and catalyst (e.g., triethylamine) to enhance yields. For example, highlights the use of potassium carbonate in ethanol for analogous thienopyrimidine couplings .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton environments (e.g., aromatic protons in the phenyl group at δ 7.2–7.5 ppm) and carbonyl signals (e.g., 4-oxo group at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for ) .
- HPLC Purity : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water) to assess purity (>95%) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR or Aurora kinases) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess growth inhibition .
- Solubility and Stability : Perform kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 7-phenyl position (e.g., electron-withdrawing groups like -F or -Cl) to enhance π-π stacking with hydrophobic kinase pockets .
- Piperidine Substitution : Replace the N-(2-phenylethyl) group with bulkier arylalkyl chains to probe steric effects (e.g., uses 2,4-difluorobenzyl for improved selectivity) .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding sites, prioritizing residues like Lys72 or Asp831 in EGFR .
Q. How should researchers resolve contradictory data in biological assays (e.g., high in vitro potency but low cellular activity)?
- Methodological Answer :
- Permeability Assessment : Perform Caco-2 monolayer assays to evaluate membrane permeability (P < 1 × 10 cm/s suggests poor absorption) .
- Efflux Pump Inhibition : Co-administer with verapamil (P-gp inhibitor) to determine if efflux transporters reduce intracellular concentrations .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., piperidine N-oxidation) that may reduce efficacy .
Q. What advanced techniques are suitable for analyzing conformational dynamics in solution?
- Methodological Answer :
- NOESY NMR : Identify through-space interactions (e.g., between the piperidine and thienopyrimidine moieties) to map 3D structure .
- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to study flexibility of the phenylethyl side chain .
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes (requires >90% purity and 0.5 mM solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
